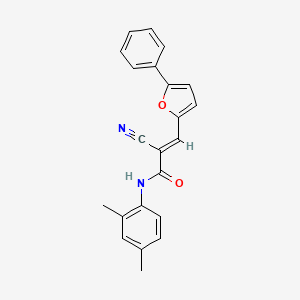
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)acrylamide is a useful research compound. Its molecular formula is C22H18N2O2 and its molecular weight is 342.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)acrylamide is a synthetic organic compound notable for its potential biological activities. This compound features a cyano group, a dimethylphenyl moiety, and a phenylfuran structure, which contribute to its unique properties and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C22H18N2O2
- IUPAC Name : (E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide
- Canonical SMILES : CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N)C
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of the Furan Ring : The furan ring is synthesized through cyclization reactions under acidic or basic conditions.
- Introduction of the Cyano Group : This is achieved via nucleophilic substitution using cyanide salts.
- Coupling Reaction : The cyano group is coupled with the dimethylphenyl and phenylfuran moieties, often employing palladium-catalyzed cross-coupling reactions.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Analysis
In a study focusing on the compound's biological activity, it was found that:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound displayed IC50 values in the micromolar range, indicating potent inhibitory effects on cell proliferation.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HeLa | 15.0 | Cell cycle arrest at G1 phase |
| A549 | 10.0 | Inhibition of angiogenesis |
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor, particularly against tyrosinase, an enzyme involved in melanin production.
Tyrosinase Inhibition Study
In vitro assays demonstrated that:
- Inhibition Percentage : Up to 85% inhibition at 25 µM concentration.
- Comparison with Kojic Acid : The compound's inhibitory efficacy was comparable to kojic acid, a well-known tyrosinase inhibitor.
Antimicrobial Activity
Preliminary assessments suggest that this compound may possess antimicrobial properties. Studies have indicated:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Ranged from 32 to 64 µg/mL against tested strains.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Electrophilic Interactions : The cyano group may act as an electrophile, forming covalent bonds with nucleophilic sites on target proteins.
- Aromatic Interactions : The phenyl groups can engage in π–π stacking interactions with aromatic amino acid residues in proteins, influencing their function.
- Modulation of Signaling Pathways : The compound may alter signaling pathways related to cell growth and apoptosis.
属性
IUPAC Name |
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-8-10-20(16(2)12-15)24-22(25)18(14-23)13-19-9-11-21(26-19)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,24,25)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJPKCLNVNVRIB-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














